3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid
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Overview
Description
3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H9ClO4 and a molecular weight of 240.64 g/mol . This compound features a benzodioxin ring system substituted with a chlorine atom and a propenoic acid group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Chlorination: The benzodioxin ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propenoic Acid Group: The final step involves the addition of the propenoic acid group through a Heck reaction, which couples the chlorinated benzodioxin with acrylic acid under palladium catalysis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the propenoic acid group to a propanoic acid group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
- 1,4-benzodioxin, 2,3-dihydro-
Uniqueness
3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a benzodioxin ring and a propenoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H9ClO4 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14) |
InChI Key |
JNDFDEZJZXAHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O |
Origin of Product |
United States |
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